molecular formula C11H11NO4 B2594889 N-(2-(furan-3-yl)-2-hydroxyethyl)furan-3-carboxamide CAS No. 1396766-78-1

N-(2-(furan-3-yl)-2-hydroxyethyl)furan-3-carboxamide

Cat. No. B2594889
CAS RN: 1396766-78-1
M. Wt: 221.212
InChI Key: RBXNUVAUJDRNKP-UHFFFAOYSA-N
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Description

“N-(2-(furan-3-yl)-2-hydroxyethyl)furan-3-carboxamide” is a compound that has been mentioned in patents filed by Cornell University and Novita Pharmaceuticals, Inc . The patent application was for compounds and methods for inhibiting fascin, a protein involved in cell motility .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have gained attention in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial potential of compounds containing the furan nucleus. These agents exhibit activity against both gram-positive and gram-negative bacteria . Further studies are needed to understand the specific mechanisms of action and optimize their effectiveness.

Antifungal Properties

In addition to antibacterial effects, furan derivatives have demonstrated antifungal activity. Researchers have investigated their potential against yeast-like fungi, including Candida albicans . Understanding the molecular interactions and structural features responsible for this antifungal action is crucial for drug development.

Anti-Ulcer and Anti-Inflammatory Effects

Furan compounds, including our target molecule, possess anti-ulcer properties. Additionally, they exhibit anti-inflammatory effects, making them relevant for gastrointestinal health and inflammation-related conditions . Investigating their precise mechanisms and potential clinical applications is ongoing.

Anticancer Potential

Furan-containing compounds have been explored as potential anticancer agents. Their diverse pharmacological activities include anti-proliferative effects, making them intriguing candidates for cancer therapy . Researchers continue to study their impact on cancer cell lines and animal models.

Urease Inhibition

Some furan derivatives, particularly those with electron-withdrawing groups (e.g., nitro or chloro), have shown promise as urease inhibitors . Urease plays a crucial role in pathogenic bacteria, and inhibiting it could lead to novel antimicrobial strategies.

Platform Chemicals from Biomass

Beyond their biological activities, furan compounds serve as platform chemicals. For example, furfural and 5-hydroxymethylfurfural (HMF) are directly derived from biomass and find applications in various industries . These compounds can be further transformed into valuable intermediates like 2,5-furandicarboxylic acid.

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10(8-1-3-15-6-8)5-12-11(14)9-2-4-16-7-9/h1-4,6-7,10,13H,5H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXNUVAUJDRNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(CNC(=O)C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide

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